molecular formula C16H22Cl2N2 B12907015 (3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-29-8

(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12907015
CAS No.: 820980-29-8
M. Wt: 313.3 g/mol
InChI Key: BGVMWZSBQVIESR-INIZCTEOSA-N
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Description

(S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique molecular structure, which includes a cyclopentyl group, a dichlorobenzyl group, and a pyrrolidin-3-amine moiety.

Preparation Methods

The synthesis of (S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, often using cyclopentyl halides.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is attached via a nucleophilic substitution reaction, typically using 3,5-dichlorobenzyl chloride as the reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

(S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

    N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine: Lacks the (S)-stereoisomerism, which may affect its biological activity and interactions.

    N-Cyclopentyl-N-benzylpyrrolidin-3-amine: Lacks the dichloro substitution on the benzyl group, which may influence its reactivity and properties.

    N-Cyclopentyl-N-(3-chlorobenzyl)pyrrolidin-3-amine: Has only one chlorine atom on the benzyl group, potentially altering its chemical and biological behavior.

The uniqueness of (S)-N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine lies in its specific stereochemistry and substitution pattern, which contribute to its distinct properties and applications.

Properties

CAS No.

820980-29-8

Molecular Formula

C16H22Cl2N2

Molecular Weight

313.3 g/mol

IUPAC Name

(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C16H22Cl2N2/c17-13-7-12(8-14(18)9-13)11-20(15-3-1-2-4-15)16-5-6-19-10-16/h7-9,15-16,19H,1-6,10-11H2/t16-/m0/s1

InChI Key

BGVMWZSBQVIESR-INIZCTEOSA-N

Isomeric SMILES

C1CCC(C1)N(CC2=CC(=CC(=C2)Cl)Cl)[C@H]3CCNC3

Canonical SMILES

C1CCC(C1)N(CC2=CC(=CC(=C2)Cl)Cl)C3CCNC3

Origin of Product

United States

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